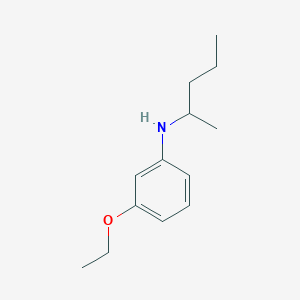
3(2H)-Benzofuranone, 5-bromo-7-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Benzofuranone, 5-bromo-7-methoxy- is an organic compound with the molecular formula C9H7BrO3 It is a derivative of benzofuranone, characterized by the presence of a bromine atom at the 5th position and a methoxy group at the 7th position on the benzofuranone ring
Preparation Methods
The synthesis of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- can be achieved through several synthetic routes. One common method involves the bromination of 7-methoxybenzofuranone. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions often include a solvent such as acetic acid or dichloromethane and are carried out at room temperature or slightly elevated temperatures.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
3(2H)-Benzofuranone, 5-bromo-7-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced benzofuranone derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3(2H)-Benzofuranone, 5-bromo-7-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound serves as a lead compound for the development of new drugs. Its derivatives are tested for efficacy and safety in treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
3(2H)-Benzofuranone, 5-bromo-7-methoxy- can be compared with other similar compounds, such as:
5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid: This compound has a carboxylic acid group instead of a ketone group, leading to different chemical properties and reactivity.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: This compound has an aldehyde group and a hydroxyl group, which also result in different reactivity and applications.
The uniqueness of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- lies in its specific substitution pattern and the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7BrO3 |
|---|---|
Molecular Weight |
243.05 g/mol |
IUPAC Name |
5-bromo-7-methoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C9H7BrO3/c1-12-8-3-5(10)2-6-7(11)4-13-9(6)8/h2-3H,4H2,1H3 |
InChI Key |
CNZKKTWGHZNMHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


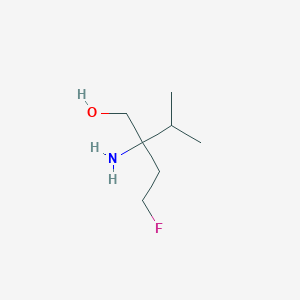
![2-[(5-Methylheptan-3-yl)amino]butan-1-ol](/img/structure/B13255462.png)
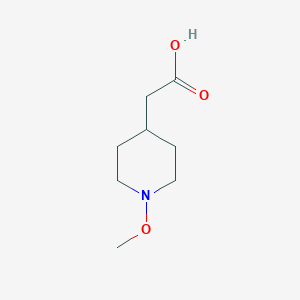

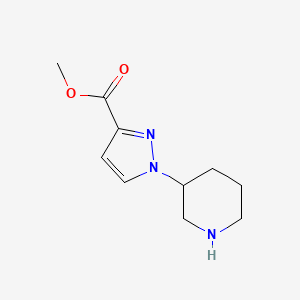
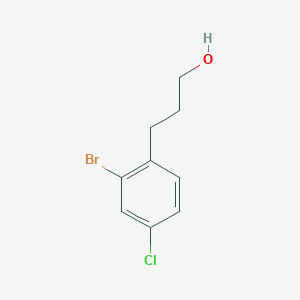
![1-[4-(1-Methyl-1H-imidazol-5-yl)phenyl]ethan-1-one](/img/structure/B13255519.png)
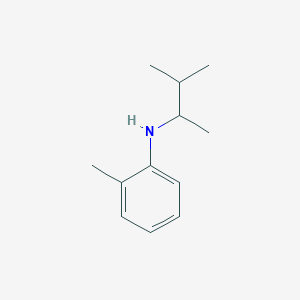

![N-[2-(ethylamino)propyl]benzamide hydrochloride](/img/structure/B13255533.png)
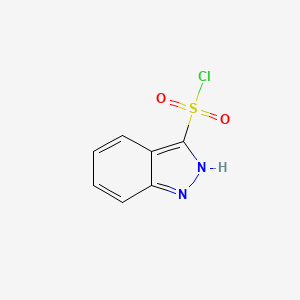
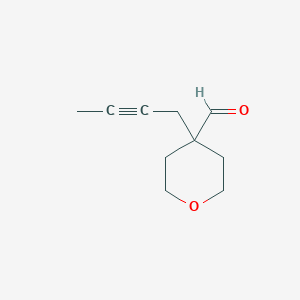
![1-{[(2,6-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13255557.png)
